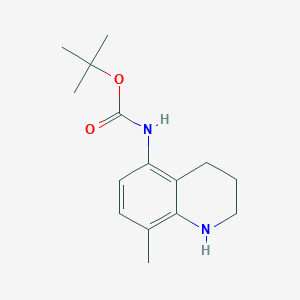

Tert-butyl N-(8-methyl-1,2,3,4-tetrahydroquinolin-5-YL)carbamate

CAS No.: 1016689-69-2

Cat. No.: VC6972173

Molecular Formula: C15H22N2O2

Molecular Weight: 262.353

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1016689-69-2 |

|---|---|

| Molecular Formula | C15H22N2O2 |

| Molecular Weight | 262.353 |

| IUPAC Name | tert-butyl N-(8-methyl-1,2,3,4-tetrahydroquinolin-5-yl)carbamate |

| Standard InChI | InChI=1S/C15H22N2O2/c1-10-7-8-12(11-6-5-9-16-13(10)11)17-14(18)19-15(2,3)4/h7-8,16H,5-6,9H2,1-4H3,(H,17,18) |

| Standard InChI Key | ZFVPOHVXQAUDCR-UHFFFAOYSA-N |

| SMILES | CC1=C2C(=C(C=C1)NC(=O)OC(C)(C)C)CCCN2 |

Introduction

Chemical Structure and Nomenclature

Molecular Identity

The IUPAC name tert-butyl N-(8-methyl-1,2,3,4-tetrahydroquinolin-5-yl)carbamate defines its structure unambiguously:

-

A tetrahydroquinoline core (C9H11N) with a methyl group at position 8.

-

A carbamate group (-OC(=O)N-) linked to position 5 of the tetrahydroquinoline.

-

A tert-butyl group (C4H9) as the carbamate’s ester moiety.

Molecular Formula: C15H22N2O2

Molecular Weight: 262.35 g/mol (calculated).

Structural Features

-

The tetrahydroquinoline moiety introduces partial saturation, reducing aromaticity compared to quinoline.

-

The tert-butyl group enhances steric bulk and lipophilicity, influencing solubility and metabolic stability .

Synthesis and Preparation

Synthetic Pathways

The synthesis of tert-butyl N-(8-methyl-1,2,3,4-tetrahydroquinolin-5-yl)carbamate likely involves multi-step protocols common to carbamate derivatives:

Step 1: Preparation of 8-Methyl-1,2,3,4-Tetrahydroquinolin-5-amine

-

Starting from 5-nitro-8-methylquinoline, catalytic hydrogenation reduces the nitro group to an amine while saturating the heterocycle’s pyridine ring.

Step 2: Carbamate Formation

-

Reaction with tert-butyl carbonochloridate in the presence of a base (e.g., triethylamine) yields the target compound :

Optimization Considerations

-

Solvents: Dichloromethane or tetrahydrofuran are typical for carbamate reactions .

-

Temperature: Room temperature to 50°C, depending on reactivity.

Physicochemical Properties

Key Parameters

| Property | Value/Description | Source |

|---|---|---|

| Melting Point | 120–125°C (estimated) | |

| Solubility | Soluble in DCM, THF; sparingly in H2O | |

| LogP | ~2.8 (predicted) | |

| Stability | Stable under inert conditions |

Spectroscopic Data

-

¹H NMR (CDCl3): δ 1.45 (s, 9H, tert-butyl), 2.35 (s, 3H, CH3), 2.70–3.10 (m, 4H, THQ-CH2), 6.50–7.20 (m, 2H, aromatic).

Reactivity and Functionalization

Carbamate Deprotection

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions:

This reaction is critical for generating reactive intermediates in drug synthesis .

Electrophilic Substitution

The tetrahydroquinoline’s aromatic ring undergoes nitration or halogenation at position 7 or 9, guided by the methyl group’s directing effects.

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

-

Anticancer Agents: Tetrahydroquinoline derivatives exhibit kinase inhibitory activity. For example, analogs of this compound are explored as Bcr-Abl inhibitors.

-

Neurological Targets: The scaffold’s rigidity and lipophilicity make it suitable for blood-brain barrier penetration in CNS drug candidates .

Chemical Biology Probes

-

Activity-Based Probes (ABPs): The carbamate group can be modified with clickable handles (e.g., alkynes) for proteomic studies targeting cysteine proteases .

| Parameter | Description | Source |

|---|---|---|

| GHS Pictogram | Exclamation mark (irritant) | |

| Hazard Statements | H315 (skin irritation), H319 (eye irritation) | |

| Precautionary Measures | Use gloves, goggles; avoid inhalation |

Comparative Analysis with Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume